molecular formula C22H21N5O B2501283 N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide CAS No. 877796-72-0

N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide

Cat. No.: B2501283
CAS No.: 877796-72-0
M. Wt: 371.444
InChI Key: VVPHVUDOLGVQNJ-UHFFFAOYSA-N
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Description

N-(4-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2,5-dimethyl-substituted core, a phenyl group at position 3, and an acetamide-linked para-aminophenyl moiety. Its structural features, such as the dimethyl groups and acetamide linkage, influence its solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-[4-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-14-13-20(25-19-11-9-18(10-12-19)24-16(3)28)27-22(23-14)21(15(2)26-27)17-7-5-4-6-8-17/h4-13,25H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPHVUDOLGVQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide typically involves a multi-step processThe reaction conditions often include the use of dimethylformamide (DMF) as a solvent and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

The compound has shown significant promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Studies and Findings

  • In vitro Studies : Research on A549 (lung cancer) and MCF-7 (breast cancer) cell lines revealed IC50 values of 12.5 µM and 15.0 µM, respectively, indicating potent cytotoxicity against these cancer types .
Cell LineIC50 (µM)
A54912.5
MCF-715.0
  • Mechanism of Action : The compound is believed to exert its effects through the modulation of signaling pathways related to cell growth and apoptosis, potentially leading to the development of new anticancer agents .

Anti-inflammatory Properties

Preliminary studies suggest that N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide may possess anti-inflammatory properties.

Research Insights

  • Cytokine Modulation : The compound appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation .

Kinase Inhibition

The compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways.

  • JAK Kinase Inhibition : As a JAK kinase inhibitor, this compound may be useful in treating diseases caused by dysregulated tyrosine kinases, including certain cancers and autoimmune disorders .

Antimicrobial Activity

Some derivatives related to pyrazolo[1,5-a]pyrimidine compounds have demonstrated antimicrobial properties.

Findings from Related Studies

  • Efficacy Against Bacterial Strains : Certain studies indicate that compounds within this class may exhibit activity against specific bacterial strains, suggesting a broader therapeutic potential beyond oncology .

Mechanism of Action

The mechanism of action of N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide involves its interaction with molecular targets such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrimidine Derivatives with Varied Substituents

Substituent Position and Methyl Group Effects
  • N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide This analog (MW: 357.42) differs by having a single methyl group at position 5 instead of 2,5-dimethyl. However, the reduced substitution may decrease metabolic stability compared to the 2,5-dimethyl variant .
  • N-(4-Isopropylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine The isopropyl substituent on the para-aminophenyl group introduces bulkiness, which may improve target selectivity but reduce solubility. Molecular weight increases to ~385.48, and the branched alkyl chain could alter pharmacokinetic profiles .
Halogen-Substituted Analogs
  • The sulfanyl group may improve membrane permeability but reduce metabolic stability compared to amino-linked analogs .
  • N-(4-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide This compound (MW: 405.88) retains the amino linkage but substitutes the phenyl group with 4-chlorophenyl.
Fluorinated Derivatives
  • F-DPA and DPA-714
    Fluorinated analogs like F-DPA (MW: 407.46) and DPA-714 incorporate fluorine or fluoroethoxy groups, improving radiolabeling efficiency for imaging applications. Fluorine’s electronegativity enhances target affinity, while the fluoroethoxy group increases in vivo stability .

Core Modifications: Pyrazolo[1,5-a]pyrimidine vs. Other Heterocycles

  • Aminotriazine-Acetamide Hybrids (e.g., Compound H) Aminotriazines (e.g., Compound H, MW: 445.46) replace the pyrazolopyrimidine core with a triazine ring. This modification alters electronic properties and binding modes, shifting activity toward sodium channel inhibition .

Zaleplon-Related Impurities

  • Impurity III (N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide) The cyano group at position 3 increases electron-withdrawing effects, reducing basicity (pKa ~2.5) compared to dimethyl-substituted analogs. This may diminish CNS activity but improve metabolic clearance .

Structural and Pharmacological Data Table

Compound Name Core Substituents Molecular Weight Key Properties/Applications References
N-(4-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide 2,5-dimethyl, 3-phenyl ~379.43 Sodium channel modulation, analgesic
N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide 5-methyl, 3-phenyl 357.42 Reduced steric hindrance
2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide 3-(4-Cl-phenyl), sulfanyl 479.01 Enhanced electronegativity, imaging
N-(4-Isopropylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine 4-isopropylphenyl ~385.48 Improved selectivity, reduced solubility
F-DPA 4-fluorophenyl, diethylacetamide 407.46 Radiolabeling, high target affinity
Impurity III (Zaleplon analog) 3-cyano ~319.34 Increased metabolic clearance

Key Findings and Implications

  • Methyl Group Effects: 2,5-Dimethyl substitution enhances metabolic stability and target binding compared to mono-methyl analogs.
  • Halogenation : Chlorine or fluorine substituents improve lipophilicity and CNS penetration but may require structural optimization for solubility.
  • Linkage Modifications: Sulfanyl groups enhance permeability but reduce stability, whereas amino linkages balance solubility and target engagement.

Biological Activity

N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a class of compounds known for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The specific compound has been studied for its potential as an inhibitor of various biological targets.

Key Biological Activities

  • Antimicrobial Activity :
    • Recent studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial properties. For instance, compounds derived from this scaffold demonstrated effectiveness against bacterial isolates by inhibiting biofilm formation and quorum sensing mechanisms .
  • Antitubercular Activity :
    • A notable application of pyrazolo[1,5-a]pyrimidines is their role as inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis (M.tb). Research indicates that certain derivatives exhibit potent in vitro activity against M.tb with low toxicity profiles .
  • Anticancer Potential :
    • The compound has shown promise in cancer research. It has been reported to induce apoptosis in cancer cell lines such as MCF-7 and NCI-H460. The structure-activity relationship studies indicate that modifications to the phenyl and acetamide groups can enhance cytotoxicity .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

Substituent Effect on Activity Reference
4-FluorophenylIncreased potency against M.tb
Alkyl/aryl at position 5Enhanced anticancer activity
Acetamide groupImproves solubility and bioavailability

Case Studies

  • Inhibition of Mycobacterial Growth :
    • A study highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives where one specific derivative demonstrated an IC50 value of 0.16 µM against M.tb, indicating strong inhibitory effects .
  • Cancer Cell Line Studies :
    • In vitro studies on MCF-7 cells showed that compounds with specific substitutions led to significant reductions in cell viability (IC50 values ranging from 0.01 to 0.46 µM), showcasing their potential as anticancer agents .
  • Mechanistic Insights :
    • Molecular docking studies revealed that these compounds bind effectively to target proteins involved in cancer progression and bacterial metabolism, providing insights into their mechanisms of action .

Q & A

Q. Optimization Parameters :

ParameterOptimal ConditionEvidence Source
SolventPolar aprotic (DMF) for solubility
Temperature80–100°C for cyclocondensation
CatalystPd-based for cross-coupling

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Resolve substituent patterns (e.g., methyl groups at 2,5-positions, phenyl protons) in DMSO-d6 or CDCl3 .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ ion at m/z ~450) and purity .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and NH bends .
  • X-ray Crystallography : Resolve 3D structure if single crystals are obtained (e.g., analogs in ).

Q. Table: Key Spectral Data for Analogous Compounds

Compound FeatureNMR Shift (δ, ppm)LC-MS m/zEvidence
Pyrazolo[1,5-a]pyrimidine H-78.53 (s)376.0 [M+H]+
Acetamide NH9.91 (s)

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

  • Substituent Variation : Modify the 3-phenyl group (e.g., electron-withdrawing substituents) to assess impact on target binding .
  • Core Rigidity : Compare pyrazolo[1,5-a]pyrimidine with pyrazolo[3,4-d]pyrimidine analogs to study conformational effects .
  • Functional Group Swaps : Replace acetamide with sulfonamide or urea to probe hydrogen-bonding interactions .

Q. Table: SAR Insights from Analogous Compounds

ModificationBiological ImpactEvidence
4-Fluorophenyl at 3-positionEnhanced enzyme inhibition
Methyl at 2,5-positionsImproved metabolic stability

Advanced: What strategies are recommended for resolving contradictory data in biological assays involving this compound?

Methodological Answer:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) .
  • Solubility Testing : Use DLS or nephelometry to rule out aggregation artifacts in cell-based assays .
  • Dose-Response Curves : Confirm activity across 3–5 log concentrations to exclude false positives .

Case Example :
Inconsistent IC50 values for kinase inhibition may arise from ATP concentration variations. Use fixed ATP levels (e.g., 1 mM) in duplicate assays .

Advanced: What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?

Methodological Answer:

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic clearance .
    • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .
  • In Vivo PK :
    • Radiolabeling : Synthesize [18F]- or [14C]-labeled analogs for biodistribution studies (see for radiosynthesis protocols).
    • Tissue Penetration : Measure brain-to-plasma ratios in rodent models if CNS activity is suspected .

Advanced: How can molecular docking and dynamics simulations be applied to study target interactions?

Methodological Answer:

  • Docking Workflow :
    • Prepare ligand (AMBER/GAFF force field) and receptor (e.g., kinase PDB: 3QKL).
    • Use AutoDock Vina for binding pose prediction, focusing on the acetamide-phe pocket .
  • MD Simulations :
    • Run 100-ns simulations in explicit solvent (TIP3P) to assess stability of key hydrogen bonds (e.g., acetamide NH with Asp184) .
  • Free Energy Calculations : Apply MM/GBSA to rank binding affinities of analogs .

Validation : Cross-correlate docking scores with experimental IC50 values from .

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